3-Chlorobenzyl cyanide
Overview
Description
3-Chlorobenzyl cyanide is a chemical compound that serves as an important intermediate in organic synthesis. It is particularly relevant in the synthesis of various heterocyclic compounds and pharmaceuticals. The compound contains a benzyl group attached to a cyanide moiety, with a chlorine substituent on the aromatic ring, which can influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of 3-chlorobenzyl cyanide-related compounds can be achieved through various methods. For instance, the electrocatalytic three-component reaction described in one study provides a metal-free approach to construct cyanide-functionalized imidazo-fused N-heterocycles from methyl N-heteroaromatics, primary alkylamines, and trimethylsilyl cyanide with good to excellent yields . Another study demonstrates the [3 + 3]-cycloaddition reactions of α-acidic isocyanides with 1,3-dipolar azomethine imines, which can be used to synthesize six-membered heterocycles . These methods highlight the versatility of cyanide and chlorobenzyl groups in organic synthesis.
Molecular Structure Analysis
The molecular structure of compounds derived from 3-chlorobenzyl cyanide can be quite complex. For example, the synthesis of 1D chain complexes based on high-spin metal-cyanide clusters illustrates the intricate structures that can be formed using cyanide as a building block . These complexes exhibit a one-dimensional chain structure with alternating high-spin metal-cyanide clusters and a bridging group, resulting in extended three-dimensional supramolecular networks.
Chemical Reactions Analysis
3-Chlorobenzyl cyanide can undergo various chemical reactions, including hydrolysis. A study describes the synthesis of p-chlorophenylacetic acid through the hydrolysis of p-chlorobenzyl cyanide in an alkaline aqueous solution, using phase transfer catalysts . This reaction is significant as it transforms the cyanide group into a carboxylic acid function, demonstrating the reactivity of the cyanide group under basic conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to 3-chlorobenzyl cyanide can be characterized using various analytical techniques. For instance, the study on the synthesis of p-chlorophenylacetic acid provides insights into the properties of the product through melting point analysis, infrared spectroscopy, and mass spectrometry . Similarly, the crystal structure of a novel compound synthesized from a derivative of 3-chlorobenzyl cyanide was determined using X-ray single crystal diffractometry, which provides detailed information on the molecular geometry and crystal packing .
Scientific Research Applications
Cyanation of Aromatic Halides
Research by Sakakibara et al. (1988) explores the cyanation of chlorobenzene, catalyzed by nickel(0) complexes, which is relevant to the study of 3-chlorobenzyl cyanide. They found that certain MCN–solvent systems allowed this reaction to occur efficiently at moderate temperatures, expanding the potential uses of similar cyanide compounds in organic synthesis (Sakakibara et al., 1988).
Cyanide in Biodegradation
Luque-Almagro, Moreno-Vivián, and Roldán (2016) discuss how cyanotrophic microorganisms, like Pseudomonas pseudoalcaligenes, can use cyanide and its derivatives as a nitrogen source. This research suggests a potential for biodegradation of industrial wastes containing cyanide compounds like 3-chlorobenzyl cyanide (Luque-Almagro, Moreno-Vivián, & Roldán, 2016).
Synthesis of Lamotrigine
Leitch et al. (2017) evaluated catalytic systems for the cyanation of 2,3-dichlorobenzoyl chloride, which is closely related to 3-chlorobenzyl cyanide. Their research provides insight into the synthesis process of Lamotrigine, an important pharmaceutical compound (Leitch et al., 2017).
Cyanide Detection
Thanayupong et al. (2017) developed a phenylacetylene derivative for detecting cyanide ions. This research highlights the potential for using similar cyanide compounds in the development of sensors for environmental monitoring (Thanayupong et al., 2017).
Safety And Hazards
Future Directions
The 3-Chlorobenzyl Cyanide Market size is projected to reach approximately USD XX.X billion by 2031 .
Relevant Papers The paper “Non-toxic cyanide sources and cyanating agents” provides an overview of non-toxic cyanation agents and cyanide sources used in the synthesis of structurally diverse products containing the nitrile function .
properties
IUPAC Name |
2-(3-chlorophenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIKLPYCSAMPNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10165154 | |
Record name | Acetonitrile, (m-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10165154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chlorobenzyl cyanide | |
CAS RN |
1529-41-5 | |
Record name | 3-Chlorobenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1529-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | m-Chlorophenylacetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001529415 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetonitrile, (m-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10165154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chlorophenylacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.740 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | M-CHLOROPHENYLACETONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8K3M9GKQ5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.